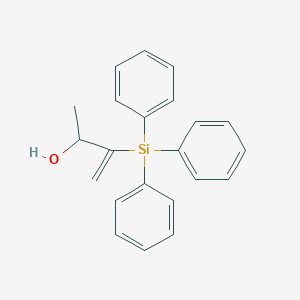
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is a heterocyclic compound that contains a tetrazine ring substituted with a methylsulfanyl group at the 6-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable hydrazine derivative with a thiol-containing compound, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can also enhance the efficiency of the industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazine ring can be reduced to form dihydrotetrazines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrotetrazines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. It may also interact with proteins and nucleic acids, affecting cellular processes such as DNA replication and transcription. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-(Phenylsulfanyl)-1,2,4,5-tetrazin-3-amine
- 6-(Methylselanyl)-1,2,4,5-tetrazin-3-amine
- 6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-ol
Uniqueness
6-(Methylsulfanyl)-1,2,4,5-tetrazin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylsulfanyl group enhances its stability and resistance to oxidation compared to similar compounds with different substituents. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
64499-91-8 |
|---|---|
Molecular Formula |
C3H5N5S |
Molecular Weight |
143.17 g/mol |
IUPAC Name |
6-methylsulfanyl-1,2,4,5-tetrazin-3-amine |
InChI |
InChI=1S/C3H5N5S/c1-9-3-7-5-2(4)6-8-3/h1H3,(H2,4,5,6) |
InChI Key |
KZIKFFNDJDGLRB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(N=N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


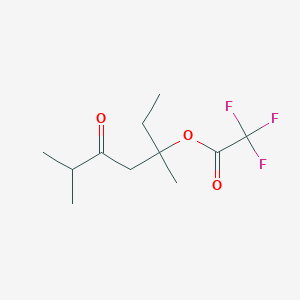
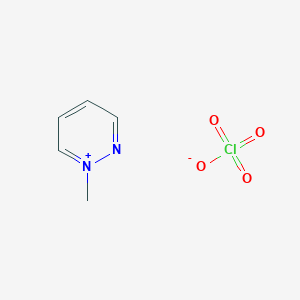



![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)

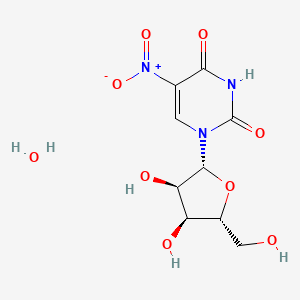
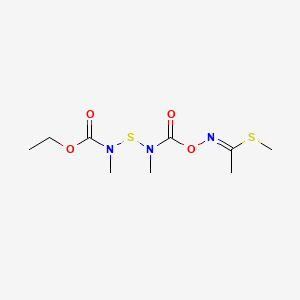
![Glycyl-N-{4-[(E)-phenyldiazenyl]naphthalen-1-yl}-L-prolinamide](/img/structure/B14500269.png)

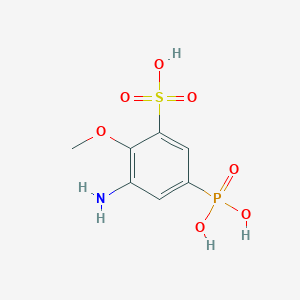
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
